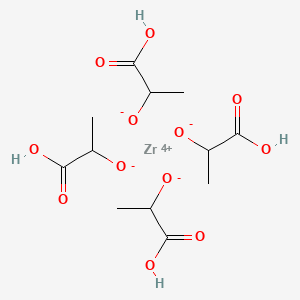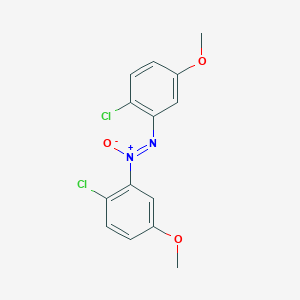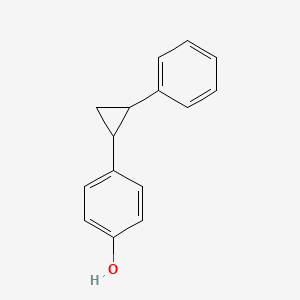
4-(2-Phenylcyclopropyl)phenol
Descripción general
Descripción
4-(2-Phenylcyclopropyl)phenol, also known as CPP or N-(2-Hydroxyphenyl)-2-phenylcyclopropaneamine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPP is a derivative of cyclopropylamine, which is a cyclic amine that has been studied for its antidepressant effects. CPP has been found to have similar effects on the central nervous system and has been studied for its potential use in treating depression, anxiety, and other neurological disorders.
Mecanismo De Acción
4-(2-Phenylcyclopropyl)phenol's mechanism of action is not fully understood, but it is believed to work by increasing the levels of serotonin in the brain. 4-(2-Phenylcyclopropyl)phenol binds to the serotonin transporter, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
4-(2-Phenylcyclopropyl)phenol has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic properties, 4-(2-Phenylcyclopropyl)phenol has been found to have analgesic effects, reduce inflammation, and improve cognitive function. 4-(2-Phenylcyclopropyl)phenol has also been studied for its potential use in treating addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Phenylcyclopropyl)phenol's selective serotonin reuptake inhibition properties make it a valuable tool for studying the role of serotonin in the brain. However, 4-(2-Phenylcyclopropyl)phenol's complex mechanism of action and potential for off-target effects can make it challenging to interpret experimental results. Researchers must carefully control for variables and use appropriate controls to ensure the validity of their findings.
Direcciones Futuras
There are many potential future directions for 4-(2-Phenylcyclopropyl)phenol research. One area of interest is the development of more selective and potent 4-(2-Phenylcyclopropyl)phenol analogs that can be used to further investigate the role of serotonin in the brain. Another area of interest is the use of 4-(2-Phenylcyclopropyl)phenol in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers are exploring the potential use of 4-(2-Phenylcyclopropyl)phenol in treating a wide range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
4-(2-Phenylcyclopropyl)phenol has been studied extensively for its potential therapeutic properties in treating neurological disorders. Studies have shown that 4-(2-Phenylcyclopropyl)phenol acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make 4-(2-Phenylcyclopropyl)phenol a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
4-(2-phenylcyclopropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVRKTVOPCEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489014 | |
| Record name | 4-(2-Phenylcyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61078-40-8 | |
| Record name | 4-(2-Phenylcyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



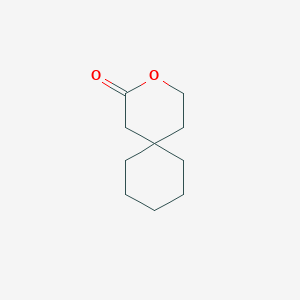
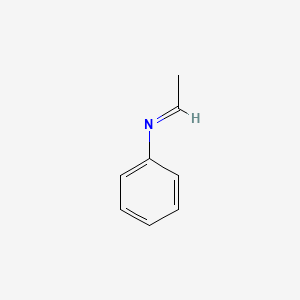
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-ynyl)phenyl]prop-2-ynoate](/img/structure/B3054467.png)

![2-(1H-benzimidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B3054469.png)

acetic acid](/img/structure/B3054471.png)

![Spiro[2.5]octane-4,8-dione](/img/structure/B3054474.png)
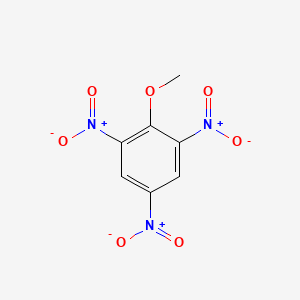

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/no-structure.png)
